Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate
Brand Name: Vulcanchem
CAS No.: 79525-87-4
VCID: VC4410629
InChI: InChI=1S/C10H15N3O3S/c1-4-16-9(15)8(14)11-10-13-12-7(17-10)5-6(2)3/h6H,4-5H2,1-3H3,(H,11,13,14)
SMILES: CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)C
Molecular Formula: C10H15N3O3S
Molecular Weight: 257.31

Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate

CAS No.: 79525-87-4

Cat. No.: VC4410629

Molecular Formula: C10H15N3O3S

Molecular Weight: 257.31

* For research use only. Not for human or veterinary use.

Ethyl [(5-isobutyl-1,3,4-thiadiazol-2-yl)amino](oxo)acetate - 79525-87-4

Specification

CAS No. 79525-87-4
Molecular Formula C10H15N3O3S
Molecular Weight 257.31
IUPAC Name ethyl 2-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoacetate
Standard InChI InChI=1S/C10H15N3O3S/c1-4-16-9(15)8(14)11-10-13-12-7(17-10)5-6(2)3/h6H,4-5H2,1-3H3,(H,11,13,14)
Standard InChI Key BBIMPHRRXVJCFQ-UHFFFAOYSA-N
SMILES CCOC(=O)C(=O)NC1=NN=C(S1)CC(C)C

Introduction

[Introduction to Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate](pplx://action/followup)

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate is a chemical compound with the molecular formula C₁₀H₁₅N₃O₃S and a molecular weight of 257.31 g/mol . It belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science.

Synthesis Methods

The synthesis of Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate typically involves the reaction of 5-isobutyl-1,3,4-thiadiazol-2-amine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Synthetic Route Steps

  • Preparation of Reagents: 5-isobutyl-1,3,4-thiadiazol-2-amine and ethyl oxalyl chloride are prepared according to standard procedures.

  • Reaction Setup: The reaction is set up in a round-bottom flask with dichloromethane as the solvent.

  • Addition of Reagents: Triethylamine is added as a base, followed by the addition of ethyl oxalyl chloride.

  • Reaction Conditions: The reaction mixture is stirred at low temperature (e.g., 0°C) for a specified period.

  • Purification: The product is purified using standard techniques such as column chromatography.

Biological Activity

Thiadiazole derivatives, including Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate, exhibit diverse biological activities. These compounds can act as enzyme inhibitors, receptor modulators, and disruptors of cellular processes, which may lead to therapeutic effects. Additionally, they have shown significant antimicrobial properties against various bacterial strains.

Antimicrobial Activity Table

MicroorganismZone of Inhibition (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Applications and Future Research Directions

Ethyl (5-isobutyl-1,3,4-thiadiazol-2-yl)aminoacetate and its analogs have potential applications in medicinal chemistry and agriculture due to their biological activities. Future research should focus on optimizing synthesis methods, exploring structure-activity relationships, and evaluating their efficacy in preclinical models.

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